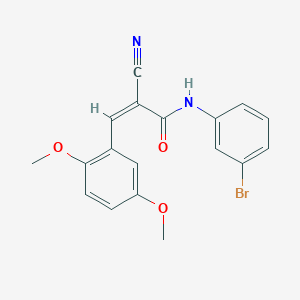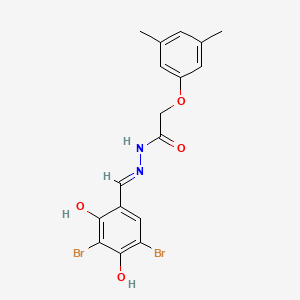![molecular formula C18H26F2N2O B6125793 2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6125793.png)
2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol, also known as DFPE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFPE is a selective agonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward and motivation pathways in the brain. In
科学的研究の応用
2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. 2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol has been shown to have a high affinity for the dopamine D3 receptor, which is implicated in reward and motivation pathways in the brain. 2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol has also been found to have a low affinity for other dopamine receptors, such as D1 and D2, which reduces the likelihood of unwanted side effects.
作用機序
2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol acts as a selective agonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. Activation of the dopamine D3 receptor by 2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol leads to an increase in dopamine release in these pathways, resulting in a rewarding and reinforcing effect. 2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol has also been found to modulate the activity of other neurotransmitters, such as glutamate and GABA, which further contributes to its therapeutic potential.
Biochemical and Physiological Effects:
2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol has been found to have a number of biochemical and physiological effects in preclinical studies. 2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol has been shown to increase dopamine release in the nucleus accumbens, a key brain region involved in reward and motivation pathways. 2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol has also been found to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which play a crucial role in neuronal survival and plasticity.
実験室実験の利点と制限
2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol has several advantages for lab experiments. It has a high affinity for the dopamine D3 receptor, which allows for selective targeting of this receptor subtype. 2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol also has a low affinity for other dopamine receptors, which reduces the likelihood of unwanted side effects. However, 2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol has several limitations for lab experiments as well. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. 2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol also has a short half-life, which can limit its effectiveness in certain experimental paradigms.
将来の方向性
2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol has significant potential for therapeutic applications in various neurological and psychiatric disorders. Future research should focus on further elucidating the mechanism of action of 2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol, as well as optimizing its pharmacokinetic properties. Additionally, more studies are needed to determine the safety and efficacy of 2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol in humans. Finally, the potential of 2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol as a tool for exploring the role of the dopamine D3 receptor in various physiological and pathological processes should be further explored.
合成法
The synthesis of 2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol involves the reaction of 1-cyclopentyl-4-(3,5-difluorobenzyl)piperazine with ethylene oxide, followed by reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained as a white crystalline solid with a melting point of 126-127°C.
特性
IUPAC Name |
2-[1-cyclopentyl-4-[(3,5-difluorophenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26F2N2O/c19-15-9-14(10-16(20)11-15)12-21-6-7-22(17-3-1-2-4-17)18(13-21)5-8-23/h9-11,17-18,23H,1-8,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXPNMTZVFXYLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2CCO)CC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-Cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-(2-pyridinyl)piperazine](/img/structure/B6125724.png)

![3,4,5-trimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6125733.png)
![3-{5-[(4-methylphenyl)amino]-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl}-2,4-pentanedione](/img/structure/B6125738.png)
![methyl 4-{[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B6125746.png)
![6-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6125748.png)
![methyl 6-methyl-2-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6125750.png)
![2-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-(cyclohexylmethyl)-2-piperazinyl]ethanol](/img/structure/B6125759.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[(1-isopropyl-3-pyrrolidinyl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6125763.png)
![N-(2-chlorobenzyl)-3-[1-(2-methoxybenzoyl)-3-piperidinyl]propanamide](/img/structure/B6125770.png)

![4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6125797.png)

![6-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B6125806.png)